molecular formula C25H27N5O B12180142 Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- CAS No. 1010881-23-8

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-

Cat. No.: B12180142
CAS No.: 1010881-23-8
M. Wt: 413.5 g/mol
InChI Key: UTPIRRBZRBQMPQ-UHFFFAOYSA-N
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Description

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- typically involves multi-step organic reactionsThe synthesis often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .

Scientific Research Applications

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

1010881-23-8

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C25H27N5O/c1-17-9-11-21(12-10-17)30-18(2)15-22(19(30)3)25(31)28-13-6-7-20(16-28)24-27-26-23-8-4-5-14-29(23)24/h4-5,8-12,14-15,20H,6-7,13,16H2,1-3H3

InChI Key

UTPIRRBZRBQMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C

Origin of Product

United States

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